sodium;2,5-dichloropyrimidin-3-id-4-one
Description
Sodium 2,5-dichloropyrimidin-3-id-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with two chlorine atoms at positions 2 and 5, and a sodium counterion at position 2. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic sodium group, and reactivity influenced by electron-withdrawing chlorine substituents. Pyrimidinone derivatives are widely utilized in pharmaceutical and agrochemical industries as intermediates for synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C4HCl2N2NaO |
|---|---|
Molecular Weight |
186.96 g/mol |
IUPAC Name |
sodium;2,5-dichloropyrimidin-3-id-4-one |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
WXTHVGQORJVAOV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=O)[N-]C(=N1)Cl)Cl.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The sodium salt form improves aqueous solubility compared to free acids (e.g., 5-hydroxypyrimidin-4(3H)-one hydrochloride) .
- Chlorine substituents enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions, whereas methoxy groups (e.g., 2,5-dimethoxypyrimidin-4(3H)-one) reduce reactivity .
Physicochemical Properties
Comparative data for sodium 2,5-dichloropyrimidin-3-id-4-one and analogues:
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